9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium
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Overview
Description
9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium is a chemical compound known for its unique structure and properties. This compound is part of the acridinium family, which is characterized by its acridine core structure. Acridinium compounds are widely studied for their applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium typically involves multiple steps. One common method includes the reaction of 10-methylacridinium with 4-(3-amino-3-oxopropyl)phenoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with new functional groups.
Scientific Research Applications
9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and inducing cell death. The compound’s fluorescent properties also allow it to be used as a probe to study various biochemical pathways. Additionally, its ability to generate reactive oxygen species under light exposure makes it suitable for photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Acridinium NHS ester: Known for its use in labeling proteins and nucleic acids.
10-Methylacridinium: Shares the acridinium core structure but lacks the additional functional groups present in 9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and generate reactive oxygen species under light exposure sets it apart from other acridinium compounds.
Properties
CAS No. |
185102-40-3 |
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Molecular Formula |
C24H21N2O3+ |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[4-(3-amino-3-oxopropyl)phenyl] 10-methylacridin-10-ium-9-carboxylate |
InChI |
InChI=1S/C24H20N2O3/c1-26-20-8-4-2-6-18(20)23(19-7-3-5-9-21(19)26)24(28)29-17-13-10-16(11-14-17)12-15-22(25)27/h2-11,13-14H,12,15H2,1H3,(H-,25,27)/p+1 |
InChI Key |
PDYFLYVMSYOVGT-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=O)N |
Origin of Product |
United States |
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